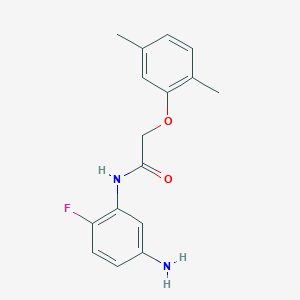
N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide is a useful research compound. Its molecular formula is C16H17FN2O2 and its molecular weight is 288.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of anticonvulsant and neuroprotective properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Molecular Formula : C16H17FN2O2
- Molecular Weight : 288.32 g/mol
- CAS Number : 954580-48-4
- Chemical Structure : The compound features a fluorinated phenyl group and a dimethylphenoxy moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with neuronal voltage-sensitive sodium channels. Studies have shown that modifications in the chemical structure, particularly the introduction of fluorine, can enhance the compound's binding affinity to these channels, which is crucial for anticonvulsant activity.
Anticonvulsant Activity
-
In Vivo Studies :
- Initial screenings using the maximal electroshock (MES) test demonstrated that derivatives with similar structures exhibited significant anticonvulsant properties. The presence of the fluorine atom was found to be essential for enhancing efficacy against seizures .
- In a study involving various analogs, compounds similar to this compound showed protective effects in both MES and pentylenetetrazole (PTZ) models at doses ranging from 100 to 300 mg/kg .
- Table: Anticonvulsant Activity Summary
| Compound | Dose (mg/kg) | MES Protection | PTZ Protection | Notes |
|---|---|---|---|---|
| This compound | 100 | Yes | Yes | Effective in both models |
| Analog 1 | 100 | Yes | No | Delayed onset |
| Analog 2 | 300 | Yes | Yes | High efficacy |
Neuroprotective Properties
Research indicates that compounds within this chemical class may also exhibit neuroprotective effects. The incorporation of fluorine not only enhances metabolic stability but also improves lipophilicity, facilitating better central nervous system (CNS) penetration. This characteristic is vital for potential therapeutic applications in treating epilepsy and other neurological disorders .
Case Studies
- Case Study on Anticonvulsant Efficacy :
- A study reported that a series of N-phenylacetamide derivatives were evaluated for their anticonvulsant activity. Among them, those containing fluorinated phenyl groups demonstrated superior efficacy in seizure models, suggesting that this compound could be a promising candidate for further development .
Propiedades
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-10-3-4-11(2)15(7-10)21-9-16(20)19-14-8-12(18)5-6-13(14)17/h3-8H,9,18H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRLQLFULDCUHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=CC(=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














